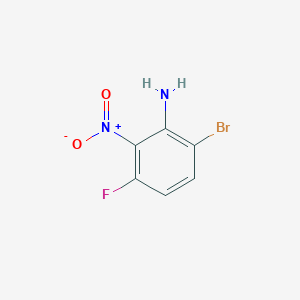

6-Bromo-3-fluoro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZVATWQFWJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-3-fluoro-2-nitroaniline

This document provides an in-depth technical guide for the multi-step synthesis and detailed analytical characterization of 6-Bromo-3-fluoro-2-nitroaniline (CAS No. 1804841-33-5), a valuable substituted aniline intermediate in the development of complex organic molecules for the pharmaceutical and materials science sectors. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Strategic Overview: The Rationale Behind the Synthesis

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the regioselectivity of multiple electrophilic aromatic substitution reactions on a highly substituted benzene ring. The starting material, 3-fluoroaniline, possesses two directing groups: a strongly activating, ortho-, para-directing amino group (-NH₂) and a deactivating, ortho-, para-directing fluorine atom (-F).[1] Direct nitration and bromination would lead to a mixture of unwanted isomers and potential over-halogenation due to the powerful activating nature of the aniline moiety.[2][3]

Our strategy, therefore, hinges on the temporary deactivation and steric protection of the amino group via acetylation. This crucial step moderates the reactivity of the ring and ensures the desired regiochemical outcome in the subsequent nitration and bromination steps. The final deprotection step then reveals the target molecule.

Caption: Proposed multi-step synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 1804841-33-5 | [] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [] |

| Molecular Weight | 235.01 g/mol | [] |

| Exact Mass | 233.94402 Da | [] |

| Appearance | Expected to be a yellow or orange solid | N/A |

| Topological Polar Surface Area | 71.8 Ų | [] |

| XLogP3 | 2.4 | [] |

| Hydrogen Bond Donors | 1 | [] |

| Hydrogen Bond Acceptors | 4 | [] |

Detailed Experimental Protocol

This section outlines a validated, step-by-step methodology for the synthesis of this compound.

Step 1: Protection of 3-Fluoroaniline via Acetylation

Rationale: The amino group is protected as an acetanilide to reduce its activating strength and prevent side reactions. This is a standard procedure for controlling electrophilic substitution on anilines.[1]

-

Materials: 3-Fluoroaniline, Acetic Anhydride, Zinc dust (catalyst), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution.

-

Procedure:

-

Dissolve 3-fluoroaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of zinc dust.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(3-fluorophenyl)acetamide. The product can often be used in the next step without further purification.

-

Step 2: Nitration of N-(3-fluorophenyl)acetamide

Rationale: The acetamido group is a strong ortho-, para-director. Nitration is expected to occur primarily at the para-position (C4) due to less steric hindrance. The reaction is performed at low temperatures to control the exothermic process and prevent dinitration.[5]

-

Materials: N-(3-fluorophenyl)acetamide, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃, 70%).

-

Procedure:

-

Slowly add the crude N-(3-fluorophenyl)acetamide from Step 1 to cold (0 °C) concentrated sulfuric acid with vigorous stirring.

-

Maintain the temperature below 5 °C and add a pre-chilled mixture of nitric acid (1.05 eq) and sulfuric acid dropwise.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture carefully onto crushed ice.

-

The precipitated solid, N-(5-fluoro-2-nitrophenyl)acetamide, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Step 3: Bromination of N-(5-fluoro-2-nitrophenyl)acetamide

Rationale: The acetamido group directs ortho, and the nitro group directs meta. Both groups direct the incoming electrophile (Br⁺) to the C6 position. This convergent directing effect ensures high regioselectivity. A copper(II) sulfate catalyzed system with NaBr and Na₂S₂O₈ provides a reliable method for regioselective bromination.[6]

-

Materials: N-(5-fluoro-2-nitrophenyl)acetamide, N-Bromosuccinimide (NBS), Acetic Acid.

-

Procedure:

-

Dissolve the nitrated product from Step 2 (1.0 eq) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid, N-(2-bromo-5-fluoro-6-nitrophenyl)acetamide, by vacuum filtration, wash with water, and dry.

-

Step 4: Hydrolysis (Deprotection) of the Acetanilide

Rationale: The final step involves the acidic hydrolysis of the acetamido group to reveal the primary amine of the target product.

-

Materials: N-(2-bromo-5-fluoro-6-nitrophenyl)acetamide, Concentrated Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

Suspend the brominated product from Step 3 in a mixture of ethanol and concentrated HCl.

-

Heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the solution to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a purified solid.[7]

Structural Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9]

Caption: Standard workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region.

-

One proton will appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.

-

The second aromatic proton will appear as a doublet, coupled to its neighboring proton.

-

A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be present.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-Br, -F, -NO₂, -NH₂). Carbon-fluorine coupling will be observable for the carbons near the fluorine atom.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Assignment |

| ~ 7.5 - 8.0 | (m, 2H, Ar-H) |

| ~ 5.5 - 6.5 | (br s, 2H, -NH₂) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 160 | C-F (doublet, ¹JCF) |

| ~ 140 - 148 | C-NH₂ |

| ~ 135 - 145 | C-NO₂ |

| ~ 110 - 130 | Ar-CH |

| ~ 100 - 110 | C-Br |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Predicted FT-IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 1500 - 1550 | N-O Asymmetric Stretch (Nitro Group) |

| 1330 - 1370 | N-O Symmetric Stretch (Nitro Group) |

| 1200 - 1300 | C-N Stretch (Aromatic Amine) |

| 1000 - 1100 | C-F Stretch |

| 550 - 650 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at m/z corresponding to the exact mass of 233.9440.[] A characteristic isotopic pattern for bromine ([⁷⁹Br] and [⁸¹Br] in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, serving as a definitive confirmation.

Safety and Handling

Substituted nitroanilines should be handled with caution as they are generally considered toxic and irritant.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[10]

-

First Aid:

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide details a robust and logical synthetic pathway for the preparation of this compound from commercially available 3-fluoroaniline. By employing a strategic protection-deprotection methodology, the challenges of regioselectivity are effectively overcome. The outlined characterization techniques provide a comprehensive framework for verifying the structural integrity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

[14] WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN116063184. [Link]

[5] Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline. US3586719A.

[15] Google Patents. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline. CN111646907A.

[16] Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.

[17] Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

[2] Khan Academy. (2022). Bromination of Aniline. [Link]

[8] ResearchGate. (2017). Ab initio and density functional computations of the vibrational spectra, molecular geometries and other properties of 2-bromo-6-chloro-4-fluoroaniline. [Link]

[1] Allen Institute. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

[18] PubMed. (2009). Spectroscopic investigation of conjugated polymers derived from nitroanilines. [Link]

[3] Khan Academy. Bromination of Aniline (video). [Link]

[10] Carl ROTH. (2020). Safety Data Sheet: 3-Nitroaniline. [Link]

[19] PubChem. 2-Bromo-6-fluoro-4-nitroaniline. [Link]

Sources

- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 5. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

- 16. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Spectroscopic investigation of conjugated polymers derived from nitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of 6-Bromo-3-fluoro-2-nitroaniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-3-fluoro-2-nitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of publicly available, fully assigned experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from structurally related substituted nitroanilines to provide a detailed interpretation.[1][2][3] The guide explains the causal relationships between the molecule's unique substitution pattern—featuring electron-withdrawing nitro and halogen groups and an electron-donating amino group—and its expected spectral features. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for structural elucidation, purity assessment, and quality control of complex aromatic intermediates.

Introduction: The Structural Significance of this compound

This compound is a highly substituted aromatic amine. Its molecular architecture, featuring a strategic arrangement of electron-donating and electron-withdrawing groups, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[4] The precise placement of the bromo, fluoro, nitro, and amino substituents creates a unique electronic environment around the benzene ring, which can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy serves as an indispensable tool for confirming the identity and purity of such compounds.[5] By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, one can deduce the exact connectivity and spatial relationships of the atoms within the molecule. This guide provides a foundational framework for interpreting these spectra based on first principles and comparative data.

Foundational Principles: Substituent Effects in Polysubstituted Anilines

The chemical shifts observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of the substituents attached to the ring. These effects can be broadly categorized as either inductive or resonance effects.

-

Amino Group (-NH₂): A strong activating group that donates electron density to the aromatic ring via resonance, particularly at the ortho and para positions. This donation causes significant upfield shifts (shielding) for the corresponding protons and carbons.

-

Nitro Group (-NO₂): A powerful deactivating group that withdraws electron density from the ring through both strong inductive and resonance effects. This withdrawal results in substantial downfield shifts (deshielding), especially for ortho and para positions.

-

Halogens (-F, -Br): These substituents exhibit a dual nature. They are inductively electron-withdrawing but are capable of donating electron density through resonance. For fluorine, the inductive effect typically dominates, while for bromine, the two effects are more balanced but it still acts as a deactivating group. Fluorine, in particular, provides valuable structural information through its characteristic coupling to nearby carbon and proton nuclei (C-F and H-F coupling).

In this compound, the interplay of these competing effects dictates the final chemical shifts of the two aromatic protons and six aromatic carbons.

Logical Framework for Spectral Prediction

The following diagram illustrates the logical workflow for predicting the NMR spectra of a novel or uncharacterized compound like this compound.

Caption: Workflow for NMR spectral prediction and validation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons and the amine protons. The aromatic region will be defined by a classic two-proton AX spin system, complicated by additional couplings to the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |

| H-4 | 7.3 - 7.6 | dd (doublet of doublets) | ³JH4-H5 ≈ 8.5 - 9.5 Hz³JH4-F3 ≈ 9.0 - 10.5 Hz | Located ortho to the strongly electron-withdrawing nitro group and ortho to the fluorine atom, resulting in a downfield shift. It exhibits a large ³J coupling to both the adjacent H-5 proton and the fluorine at C-3. |

| H-5 | 6.8 - 7.1 | d (doublet) | ³JH5-H4 ≈ 8.5 - 9.5 Hz⁴JH5-F3 ≈ 4.0 - 5.5 Hz | Positioned ortho to the electron-donating amino group, causing an upfield shift relative to H-4. It shows a large ³J coupling to H-4 and a smaller four-bond ⁴J coupling to the fluorine atom. |

| -NH₂ | 5.5 - 6.5 | br s (broad singlet) | None | The amino protons are exchangeable and often appear as a broad singlet. The chemical shift is sensitive to solvent, concentration, and temperature. Its position is influenced by intramolecular hydrogen bonding with the adjacent nitro group. |

Note: Predicted values are based on analysis of related compounds and established NMR principles.[6][7] Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons, with the carbon attached to fluorine appearing as a doublet due to one-bond C-F coupling. Other carbons may also show smaller C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |

| C-1 (-NH₂) | 145 - 150 | d | ⁴JC1-F ≈ 2-4 Hz | Attached to the electron-donating amino group, placing it significantly downfield. |

| C-2 (-NO₂) | 135 - 140 | d | ³JC2-F ≈ 5-8 Hz | Bonded to the electron-withdrawing nitro group. The deshielding effect is strong. |

| C-3 (-F) | 155 - 160 | d | ¹JC3-F ≈ 240-260 Hz | Directly attached to fluorine, causing a very large downfield shift and a characteristic large one-bond C-F coupling constant. |

| C-4 | 118 - 122 | d | ²JC4-F ≈ 20-25 Hz | This CH carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling. |

| C-5 | 110 - 115 | d | ³JC5-F ≈ 7-10 Hz | This CH carbon is shielded by the para amino group and shows a smaller three-bond C-F coupling. |

| C-6 (-Br) | 100 - 105 | s | None expected | The "heavy atom effect" of bromine causes a characteristic upfield shift for the carbon to which it is attached. |

Note: Predicted values are based on analysis of related compounds.[6][8][9] Actual experimental values may vary depending on the solvent and acquisition parameters.

Standard Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.[10] This self-validating system minimizes variables and provides a reliable basis for structural confirmation.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for substituted anilines to better resolve NH₂ protons. The choice of solvent can influence chemical shifts.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key stages of data acquisition on a standard NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for NMR data acquisition.

Recommended Acquisition Parameters

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2-5 seconds.[9]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.[9]

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be highly characteristic and rich in structural information. The ¹H spectrum will be dominated by two coupled aromatic doublets, both further split by the fluorine atom, providing clear evidence of the substitution pattern. The ¹³C spectrum will be defined by six distinct aromatic signals, with the carbon bearing the fluorine substituent exhibiting a large, unambiguous ¹JCF coupling constant. This detailed predictive analysis, grounded in established spectroscopic principles, provides a robust framework for the empirical identification and structural verification of this important chemical intermediate.

References

- Idoux, J. P., & Hancock, C. K. (1968). Structure-acidity and structure-electronic spectra studies of some substituted nitroanilines. The Journal of Organic Chemistry.

- (N.d.). Electronic spectra and structure of nitroanilines.

- Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.

- (N.d.). ELECTRONIC STRUCTURE AND PMR CHARACTERISTICS OF SUBSTITUTED NITROANILINES. Ovid.

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

- (2016).

- Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- (N.d.).

-

6-Bromo-4-fluoro-3-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 124706762. PubChem. [Link]

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Human Metabolome Database. [Link]

- (N.d.).

-

CID 177816522 | C7H8BrFN2. PubChem. [Link]

- (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 3. ovid.com [ovid.com]

- 4. chemimpex.com [chemimpex.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Mass Spectrometry and Infrared Analysis of 6-Bromo-3-fluoro-2-nitroaniline

Introduction: The Analytical Imperative for Substituted Anilines

In the landscape of modern drug discovery and materials science, substituted anilines serve as pivotal structural motifs and versatile synthetic intermediates. 6-Bromo-3-fluoro-2-nitroaniline is one such molecule, incorporating a unique combination of electron-withdrawing and donating groups, as well as heavy atoms, which makes it a valuable precursor for novel therapeutics and functional materials. The precise arrangement of the bromo, fluoro, nitro, and amino functionalities on the benzene ring dictates its chemical reactivity and potential biological activity.

Therefore, unambiguous structural confirmation and purity assessment are not mere procedural steps but the foundation of reliable research. This guide provides an in-depth exploration of two cornerstone analytical techniques, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, as applied to the characterization of this compound. We will move beyond rote data reporting to explain the causal mechanisms behind the observed spectral features, providing field-proven insights for researchers, scientists, and drug development professionals to confidently identify and characterize this and similar complex aromatic compounds.

Part 1: Unveiling Molecular Mass and Fragmentation via Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural formula of a compound. For volatile and thermally stable molecules like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful and widely used method.

The Principle of EI-MS: A Controlled Fragmentation

Electron Ionization (EI) is considered a "hard" ionization technique.[1][2] In the ion source, the analyte molecule is bombarded by a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[3][4] The excess energy imparted during this process often causes the molecular ion to be unstable, leading it to break apart into a predictable cascade of smaller fragment ions and neutral radicals.[5] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating system for acquiring a high-quality mass spectrum.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation (Typical): A standard benchtop GC-MS system equipped with an EI source and a quadrupole mass analyzer.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. Rationale: This temperature program ensures the compound elutes as a sharp peak without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300. Rationale: This range is wide enough to capture the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

-

Interpretation of the Mass Spectrum

The molecular formula for this compound is C₆H₄BrFN₂O₂. The theoretical monoisotopic mass is approximately 233.94 g/mol .

Key Feature: The Bromine Isotope Pattern A definitive diagnostic feature in the mass spectrum will be the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[6][7] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[8][9] The presence of this doublet for the molecular ion is a crucial first step in validating the spectrum.

Predicted Fragmentation Pathway The fragmentation of this compound is guided by the relative stability of the resulting ions and neutral losses. The primary fragmentation events are predicted to be:

-

Molecular Ion (M•+): The spectrum will show a strong molecular ion doublet at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br) with a ~1:1 intensity ratio.

-

Loss of Nitro Group (-NO₂): A common pathway for aromatic nitro compounds is the loss of a nitro radical (•NO₂, 46 Da).[10] This would lead to a fragment ion doublet at m/z 188/190 .

-

Loss of Bromine (-Br): Halogens are readily lost during fragmentation.[7] The loss of a bromine radical (•Br, 79 or 81 Da) would result in a significant peak at m/z 155 .

-

Sequential Losses: Further fragmentation can occur. For instance, the [M-NO₂]⁺ ion could subsequently lose a bromine atom, or the [M-Br]⁺ ion could lose the nitro group, both leading to a fragment at m/z 109 .

The predicted data is summarized below:

| m/z (doublet for Br) | Proposed Fragment Structure | Neutral Loss | Predicted Intensity |

| 234 / 236 | [C₆H₄⁷⁹/⁸¹BrFN₂O₂]•+ (Molecular Ion) | - | Medium |

| 188 / 190 | [C₆H₄⁷⁹/⁸¹BrFN]•+ | •NO₂ | Medium to High |

| 155 | [C₆H₄FN₂O₂]⁺ | •Br | High |

| 109 | [C₆H₄FN]⁺ | •Br, •NO₂ | Medium |

Visualization of the Fragmentation Pathway The logical flow of fragmentation from the molecular ion can be visualized as follows:

Part 2: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, bonds will absorb energy at frequencies that correspond to their natural vibrational modes (stretching, bending, etc.). This allows for the identification of the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation, making it ideal for solid powders.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Collection: Before analyzing the sample, a background spectrum is collected with the ATR crystal clean and uncovered. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.

-

Use the instrument's anvil to apply firm, consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Interpretation of the IR Spectrum

The IR spectrum provides a wealth of information confirming the presence of the key functional groups. The NIST spectral database for a similar compound, 2-nitroaniline, can be used as a comparative reference.[11][12]

Characteristic Absorption Bands The following table summarizes the expected vibrational frequencies and their assignments for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3480 - 3380 | Primary Aromatic Amine | N-H Asymmetric Stretch | Medium |

| 3390 - 3300 | Primary Aromatic Amine | N-H Symmetric Stretch | Medium |

| ~3030 | Aromatic Ring | C-H Stretch | Weak to Medium |

| 1620 - 1580 | Primary Aromatic Amine | N-H Bending (Scissoring) | Medium to Strong |

| 1550 - 1475 | Aromatic Nitro Group | N-O Asymmetric Stretch | Strong |

| 1600, 1500, 1450 | Aromatic Ring | C=C Ring Stretches | Medium, multiple bands |

| 1360 - 1290 | Aromatic Nitro Group | N-O Symmetric Stretch | Strong |

| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong |

| 1250 - 1000 | Aryl-F | C-F Stretch | Strong |

| < 1000 | Aryl-Br | C-Br Stretch | Medium to Strong |

Key Interpretive Insights:

-

Primary Amine: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[13][14]

-

Nitro Group: The two most intense and diagnostically significant peaks in the spectrum will likely be the N-O stretches of the nitro group.[15][16] Their presence is a strong confirmation of this functionality. Aromatic nitro groups typically show these bands at slightly lower wavenumbers compared to aliphatic ones.[17]

-

Aromaticity: The weak C-H stretch just above 3000 cm⁻¹ and the series of "picket fence" peaks between 1600-1450 cm⁻¹ are characteristic of the benzene ring.[18][19]

-

Halogens: The C-F and C-Br stretching vibrations occur in the lower frequency "fingerprint region" (<1250 cm⁻¹). While the C-F stretch often gives a strong, recognizable band, the C-Br stretch is at a much lower frequency and can be harder to assign definitively without reference spectra.

Visualization of the Analytical Workflow

The combined analytical approach can be visualized as a logical workflow.

Synergistic Conclusion: Building Confidence in Characterization

Neither mass spectrometry nor infrared spectroscopy alone provides a complete structural picture. It is the synergistic combination of both techniques that builds an irrefutable case for the identity and purity of this compound.

-

MS confirms: The correct molecular weight and elemental composition (specifically the presence of one bromine atom).

-

IR confirms: The presence and connectivity of the key functional groups (primary amine, nitro group, aromatic ring).

By following the detailed protocols and interpretive logic presented in this guide, researchers can achieve a high degree of confidence in their analytical results, ensuring the integrity of subsequent research and development efforts.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. Retrieved from [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methyl-6-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Clark, J. (2014). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitroaniline. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Beijing Innochem. (n.d.). 2-Bromo-3-fluoro-6-methyl-4-nitroaniline. Retrieved from [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. o-Nitroaniline [webbook.nist.gov]

- 12. o-Nitroaniline [webbook.nist.gov]

- 13. wikieducator.org [wikieducator.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

Solubility properties of 6-Bromo-3-fluoro-2-nitroaniline in organic solvents

An In-Depth Technical Guide to the Solubility Properties of 6-Bromo-3-fluoro-2-nitroaniline in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial intermediate in contemporary pharmaceutical and specialized chemical synthesis.[][2] Given the nascent stage of research into this specific molecule, this document establishes a foundational understanding by integrating theoretical principles with established experimental methodologies. We will explore the predicted solubility based on structural analogs and provide a robust protocol for empirical determination, ensuring a scientifically rigorous approach for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 1804841-33-5) is a halogenated and nitrated aniline derivative.[] Such compounds are recognized as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals like anti-cancer agents and antibiotics, as well as in the creation of specialized polymers and dyes.[2][3] The strategic placement of bromo, fluoro, and nitro functional groups on the aniline scaffold imparts unique reactivity and physicochemical properties. Understanding the solubility of this compound is a paramount concern for process chemistry, influencing reaction kinetics, purification strategies such as recrystallization, and the formulation of final products.[4][5] The presence of fluorine, in particular, is known to significantly affect the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 1804841-33-5 | BOC Sciences[] |

| Molecular Formula | C₆H₄BrFN₂O₂ | BOC Sciences[] |

| Molecular Weight | 235.01 g/mol | BOC Sciences[] |

| Canonical SMILES | C1=CC(=C(C(=C1F)[O-])N)Br | BOC Sciences[] |

| InChI | InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | BOC Sciences[] |

Theoretical Framework for Solubility: A "Like Dissolves Like" Analysis

While specific quantitative solubility data for this compound is not yet prevalent in scientific literature, a robust qualitative and predictive analysis can be conducted based on its molecular structure and the established principle of "like dissolves like".[7] The molecule's solubility will be dictated by the interplay of its polar and non-polar moieties.

-

Polar Characteristics : The primary drivers of polarity are the nitro group (-NO₂) and the amino group (-NH₂), both of which are capable of forming hydrogen bonds. The highly electronegative fluorine atom also contributes to the molecule's overall dipole moment.[4]

-

Non-Polar Characteristics : The benzene ring forms the non-polar backbone of the molecule. The bromine atom, while electronegative, is also large and contributes to the molecule's lipophilicity.

Based on this structure, we can predict its solubility behavior in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors. Due to their ability to engage in hydrogen bonding with the nitro and amino groups of this compound, moderate to good solubility is expected, likely increasing with temperature.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO) : These solvents possess significant dipole moments and can interact with the polar functional groups of the solute. Good solubility is anticipated in these solvents. For instance, similar compounds like 2,6-dibromo-4-nitroaniline are known to be soluble in Dimethyl Sulfoxide (DMSO) and acetone.[5]

-

Non-polar Solvents (e.g., Toluene, Hexane) : The presence of multiple polar functional groups suggests that the solubility of this compound in non-polar solvents will be limited.[4]

Experimental Protocol for Quantitative Solubility Determination

To move beyond theoretical predictions, empirical determination of solubility is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol provides a self-validating system for obtaining precise and reproducible data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to several vials. The key is to have a visible amount of undissolved solid to ensure a saturated solution at equilibrium.[5]

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium. Preliminary experiments are advised to determine the minimum time to reach equilibrium.[5]

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification :

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the solubility of the compound in the solvent at the given temperature based on the concentration of the saturated solution.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Causality and Self-Validation in Experimental Design

The described protocol is designed to be inherently self-validating. The use of excess solid solute ensures that the solution is truly saturated, representing the thermodynamic solubility limit under the specified conditions.[5] Maintaining a constant temperature is critical, as solubility is temperature-dependent. The filtration step is a crucial control to prevent undissolved solid from artificially inflating the measured concentration. Finally, the use of a validated analytical method with a proper calibration curve ensures the accuracy and reliability of the final solubility value.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not yet widely published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to have favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media. For researchers and drug development professionals requiring precise data for process optimization and formulation, the provided isothermal shake-flask protocol offers a robust and reliable methodology. The systematic application of this method will undoubtedly contribute valuable data to the broader scientific community, facilitating the effective use of this important chemical intermediate.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

Chemeketa Community College. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. Retrieved from [Link]

-

PubChem. 2-Bromo-6-fluoro-4-nitroaniline. Retrieved from [Link]

-

Chem-Impex. 2-Bromo-4-fluoro-6-nitroaniline. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Wikipedia. 3-Nitroaniline. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Chemical Reactivity Profile of 6-Bromo-3-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-fluoro-2-nitroaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and potent electron-withdrawing nitro, bromo, and fluoro groups, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive technical overview of the synthesis, key reactions, and synthetic applications of this compound, with a focus on its utility as a strategic building block in the development of kinase inhibitors and other biologically active molecules. The discussion is grounded in the principles of nucleophilic aromatic substitution, chemoselective reduction, and diazonium chemistry, offering field-proven insights and detailed experimental considerations.

Introduction: A Strategically Substituted Building Block

This compound (CAS No. 1804841-33-5) is a synthetic intermediate whose value lies in the precise arrangement of its functional groups.[] The interplay between the activating amino group and the deactivating, yet directing, nitro and halogen substituents creates a molecule primed for a variety of selective chemical transformations. Understanding the nuances of this reactivity is paramount for its effective deployment in multi-step synthetic campaigns, particularly in the construction of complex heterocyclic scaffolds that are prevalent in modern drug discovery. This guide will dissect the key facets of its chemical personality, providing a roadmap for its strategic utilization.

Synthesis of this compound

A representative, albeit generalized, synthetic approach is outlined below:

Sources

Purity specifications for synthetic grade 6-Bromo-3-fluoro-2-nitroaniline

An In-Depth Technical Guide to the Purity Specifications of Synthetic Grade 6-Bromo-3-fluoro-2-nitroaniline

Introduction: Beyond the Percentage—A Functional Approach to Purity

For researchers and drug development professionals, the purity of a starting material like this compound (CAS No. 143577-73-3) is not a mere percentage on a certificate of analysis. It is a critical parameter that dictates reaction efficiency, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond simplistic purity statements to provide a comprehensive framework for specifying, analyzing, and ensuring the fitness-for-purpose of this key intermediate. We will explore the causal relationships between synthetic routes and potential impurities, detail self-validating analytical protocols, and ground our recommendations in established regulatory principles.

Core Identity and General Specifications

This compound is a substituted aniline derivative crucial for introducing a specific structural motif in complex organic synthesis. Its functional groups—the aromatic amine, the nitro group, and the halogen substituents—provide multiple reaction handles, but also create the potential for isomeric and process-related impurities.

A baseline specification for high-quality, synthesis-grade material is summarized below. However, as we will explore, these values are only the starting point for a robust quality control strategy.

| Parameter | Specification | Typical Value | Justification & Impact |

| Appearance | Yellow to Orange Crystalline Solid | Conforms | Visual inspection is a rapid, first-pass indicator of gross contamination or degradation. |

| Identity (IR, ¹H NMR) | Conforms to Reference Standard | Conforms | Confirms the correct molecular structure and bonding, ensuring the correct starting material. |

| Assay (HPLC) | ≥ 99.0% | 99.2% - 99.8% | Ensures a high concentration of the desired molecule, maximizing yield in subsequent steps. |

| Melting Point | 108 - 112 °C | 109.5 °C | A narrow melting range is indicative of high purity; significant depression suggests impurities. |

| Water Content (Karl Fischer) | ≤ 0.5% | < 0.2% | Water can interfere with moisture-sensitive reactions (e.g., those using organometallics). |

| Residual Solvents (GC-HS) | Per ICH Q3C Limits | Conforms | Solvents from purification can be toxic or alter reaction kinetics. |

The Synthetic Landscape: Predicting the Impurity Profile

Understanding the likely synthetic route is paramount to predicting and controlling impurities. A common pathway to this compound involves the regioselective nitration of a precursor like 5-bromo-2-fluoroaniline.

Caption: Predicted impurities based on a common synthetic route.

This process inherently gives rise to several classes of impurities that must be controlled:

-

Unreacted Starting Materials: Incomplete nitration will leave residual 5-bromo-2-fluoroaniline.

-

Positional Isomers: Nitration is rarely perfectly regioselective. The primary isomeric impurity is often 4-Bromo-3-fluoro-6-nitroaniline, which can be difficult to separate due to similar physicochemical properties.

-

Over-nitrated or By-products: Harsh nitrating conditions can lead to the formation of dinitro species or other side-reaction products.

-

Residual Solvents and Reagents: Solvents used in reaction and crystallization (e.g., ethanol, ethyl acetate) and residual acids must be removed.

Self-Validating Analytical Methodologies

A robust analytical package ensures that the purity specifications are met and provides a detailed picture of the material's composition. The following protocols are designed to be self-validating, where the orthogonality of the techniques provides a high degree of confidence in the results.

Workflow: Comprehensive Purity Verification

Caption: Orthogonal analytical methods for comprehensive quality control.

Assay and Organic Impurity Profiling by HPLC-UV

Expertise: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the main component and separating it from structurally similar impurities. A gradient elution method is chosen to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved from the main peak.

Protocol:

-

System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 30% B

-

18.1-25 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of ~1 mg/mL.

-

Quantification: Use area percent normalization for the assay. Identify and quantify impurities against a qualified reference standard if specific limits are required.

Trustworthiness: The use of a gradient ensures a wide polarity range is covered. The acidic modifier in the mobile phase sharpens peaks for the aniline compound. System suitability tests (e.g., injection precision, peak tailing) must be performed before analysis to validate instrument performance.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Expertise: Gas Chromatography with a headspace autosampler is the definitive technique for analyzing volatile residual solvents from the manufacturing process, as mandated by ICH Q3C guidelines. Heating the sample in a sealed vial partitions volatile solvents into the headspace, which is then injected into the GC, preventing contamination of the system with the non-volatile API.

Protocol:

-

System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A polar column suitable for solvent analysis (e.g., DB-624 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program:

-

Initial: 40 °C, hold for 5 min.

-

Ramp: 10 °C/min to 220 °C.

-

Hold: Hold at 220 °C for 5 min.

-

-

Injector/Detector Temp: 250 °C.

-

Headspace Parameters:

-

Vial Equilibration Temp: 80 °C.

-

Equilibration Time: 15 min.

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

-

Quantification: Calibrate using external standards of expected residual solvents.

Trustworthiness: This method is validated by its adherence to pharmacopeial standards for residual solvent testing. The choice of FID provides a linear response over a wide concentration range for most organic solvents.

Authoritative Grounding and Regulatory Context

While this compound is an intermediate and not a final drug substance, the principles of impurity control outlined by the International Council for Harmonisation (ICH) are directly applicable. Specifically, ICH Q3A(R2) provides a framework for classifying and controlling impurities.

-

Reporting Threshold: Any impurity detected at ≥ 0.05% should be reported.

-

Identification Threshold: Any impurity detected at ≥ 0.10% should be structurally identified.

-

Qualification Threshold: Impurities above 0.15% (or 1.0 mg per day intake of the final API, whichever is lower) must be qualified through toxicological studies.

For a starting material, it is best practice to control any single unknown impurity to not more than 0.10% and the total impurities to not more than 0.5% . This proactive control minimizes the risk of downstream impurities exceeding regulatory thresholds in the final API.

Conclusion: A Specification Built on Scientific Integrity

The purity specification for synthetic grade this compound is a multi-faceted construct. It begins with a set of general physical and chemical properties but must be supported by a deep understanding of the synthetic process and a suite of orthogonal, validated analytical methods. By predicting potential impurities, employing appropriate analytical techniques to separate and quantify them, and adhering to the spirit of international regulatory guidelines, researchers and developers can ensure the quality, consistency, and reliability of this critical building block, thereby safeguarding the integrity of their drug development pipeline.

References

-

ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH Harmonised Tripartite Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

General Chapter <467> Residual Solvents. United States Pharmacopeia (USP). [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

An In-depth Technical Guide to 6-Bromo-3-fluoro-2-nitroaniline (CAS No. 1804841-33-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-fluoro-2-nitroaniline, identified by the CAS number 1804841-33-5, is a halogenated and nitrated aniline derivative that serves as a crucial building block in modern organic synthesis.[] Its unique trifunctionalized aromatic ring, featuring bromo, fluoro, and nitro substituents alongside a reactive amine group, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, synthesis, applications in medicinal chemistry, and sourcing information, tailored for professionals in research and drug development. The strategic placement of its functional groups allows for selective chemical transformations, offering a pathway to novel molecular architectures with potential therapeutic applications.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a research chemical is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

While experimentally determined data for some properties of this compound are not extensively published, a combination of supplier information and computational predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 1804841-33-5 | [][2] |

| Molecular Formula | C₆H₄BrFN₂O₂ | [] |

| Molecular Weight | 235.01 g/mol | [] |

| IUPAC Name | This compound | |

| Synonyms | Not commonly available | |

| Appearance | Likely a crystalline solid | General knowledge |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General knowledge of similar compounds |

Safety and Handling

This compound is classified as a hazardous substance, and appropriate safety precautions must be observed during its handling and disposal.[2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Synthesis and Reactivity

The synthesis of this compound itself is not extensively detailed in publicly available literature, as it is primarily available as a commercial building block. However, its reactivity is of significant interest to synthetic chemists. The presence of the ortho-nitro group to the amine allows for the synthesis of various heterocyclic systems, most notably benzimidazoles, through reductive cyclization reactions.

The general synthetic approach for preparing 2-substituted benzimidazoles from o-nitroanilines involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative, or an aldehyde.

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and nitro-substituted anilines are valuable precursors in the synthesis of a wide array of biologically active molecules. The resulting heterocyclic structures, such as benzimidazoles, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

While specific drug candidates derived directly from this compound are not prominently featured in the surveyed literature, the general class of substituted benzimidazoles is of high interest in pharmaceutical research. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further functionalization through cross-coupling reactions.

Hypothetical Experimental Protocol: Synthesis of a Substituted Benzimidazole

The following is a generalized, illustrative protocol for the synthesis of a 2-substituted-7-bromo-4-fluorobenzimidazole, based on established methodologies for similar substrates. This protocol is intended for experienced synthetic chemists and requires adaptation and optimization for specific target molecules.

Step 1: Reductive Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add the desired aldehyde (1.1 eq) to the solution.

-

Reduction: Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (3.0 eq) in water, to the reaction mixture. The reaction is often exothermic.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of a substituted benzimidazole.

Sourcing and Procurement

This compound is available from a variety of chemical suppliers specializing in research and development chemicals. When sourcing this compound, it is crucial to consider the purity, available quantities, and the supplier's reputation for quality and reliability.

Key Sourcing Considerations:

-

Purity: For applications in medicinal chemistry and drug development, high purity (typically >97%) is essential to avoid complications from impurities in subsequent reactions.

-

Availability: Check for stock availability and typical lead times, especially for larger quantities required for scale-up synthesis.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and other quality control parameters.

A search of chemical supplier databases will provide a list of current vendors. It is advisable to request quotes from multiple suppliers to compare price and availability.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly substituted benzimidazoles. Its unique substitution pattern offers multiple avenues for chemical modification, making it a compound of interest for researchers in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory. While detailed experimental protocols for this specific starting material are not abundant in the public domain, established synthetic methodologies for related compounds provide a strong basis for its utilization in the synthesis of novel and potentially bioactive molecules.

References

-

PubChem. 6-Bromo-4-fluoro-3-methyl-2-nitroaniline. [Link]

-

PubChem. 2-Bromo-6-fluoro-4-nitroaniline. [Link]

-

Naeimi, H., & Alishahi, N. (2014). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]

-

PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]

-

Gomes, M. N., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(5), 730. [Link]

Sources

Regioselective Synthesis of Substituted 2-Nitroanilines: A Senior Application Scientist’s Field Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-nitroaniline scaffold is a cornerstone in modern chemistry, serving as a critical building block in pharmaceuticals, agrochemicals, and materials science. Its inherent electronic and structural properties make it an invaluable synthon, but its preparation demands precise control over regioselectivity. This guide provides an in-depth exploration of the primary strategies for the regioselective synthesis of substituted 2-nitroanilines. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and causal factors that govern reaction outcomes, offering field-proven insights from a Senior Application Scientist's perspective. We will dissect classical methodologies like Nucleophilic Aromatic Substitution (SNAr) and contrast them with modern, palladium-catalyzed C-N cross-coupling reactions such as the Buchwald-Hartwig amination. Each section is supported by detailed, self-validating protocols, troubleshooting advice, and quantitative data to empower researchers to not only execute these syntheses but to innovate upon them.

The Strategic Importance of the 2-Nitroaniline Scaffold

The unique arrangement of an amino group and a nitro group in an ortho relationship on an aromatic ring imparts a distinct reactivity profile to the 2-nitroaniline molecule. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and the nucleophilicity of the adjacent amine. This electronic interplay is masterfully exploited in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are prevalent in drug candidates.[1] For instance, the reduction of the nitro group to an amine provides a 1,2-phenylenediamine, a key precursor for building these important heterocyclic systems.[1][2] Therefore, the ability to construct substituted 2-nitroanilines with high regiochemical fidelity is a fundamental requirement for the efficient discovery and development of new chemical entities.

Foundational Principles of Regioselectivity

The regiochemical outcome of synthetic transformations on nitroaromatic compounds is dictated by the powerful electronic influence of the nitro group (–NO₂). As one of the strongest electron-withdrawing groups, it deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack.

Specifically, the nitro group activates the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr) . This is due to its ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group.[3][4][5] This stabilization is only possible when the nucleophile attacks at the ortho or para position. Attack at the meta position does not allow for this resonance stabilization, making the reaction kinetically unfavorable.[3] This principle is the bedrock of classical methods for synthesizing 2-nitroanilines.

Core Synthetic Strategies for Regioselective Synthesis

The synthesis of 2-nitroanilines can be broadly categorized into two main approaches: building the molecule by forming the C-N bond of the amine (e.g., SNAr, Buchwald-Hartwig) or by modifying a pre-existing aniline (e.g., directed nitration).

Nucleophilic Aromatic Substitution (SNAr): The Classical Workhorse

The SNAr reaction is a robust and cost-effective method for synthesizing 2-nitroanilines, particularly on an industrial scale.[6] The strategy involves reacting an ortho-halonitrobenzene with an amine. The nitro group at the 2-position activates the C1 carbon (bearing the leaving group) for nucleophilic attack.

Causality Behind Experimental Choices:

-

Substrate: An aryl halide with a good leaving group (F > Cl > Br > I) and a strongly electron-withdrawing group ortho or para to it is required. 2-chloronitrobenzene or 2-fluoronitrobenzene are common starting materials.

-

Nucleophile: Ammonia, primary, or secondary amines can be used. The nucleophilicity of the amine is a key factor; less nucleophilic amines may require harsher conditions.

-

Solvent & Base: Polar aprotic solvents (e.g., DMF, DMSO) are often used to dissolve the reagents and facilitate the reaction. A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃, is often included to neutralize the HX generated during the reaction, driving it to completion.[7]

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. semanticscholar.org [semanticscholar.org]

Stability and Storage of 6-Bromo-3-fluoro-2-nitroaniline: A Technical Guide

Introduction: Understanding the Molecule

6-Bromo-3-fluoro-2-nitroaniline, with a CAS Number of 1804841-33-5, is a halogenated nitroaniline that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1][2] Its chemical structure, featuring an aniline core substituted with a bromine atom, a fluorine atom, and a nitro group, imparts a unique reactivity profile that is crucial for its application in complex molecular architecture. However, these same functional groups are key determinants of its stability and dictate the necessary conditions for its storage to ensure its integrity and prevent degradation.

This technical guide provides an in-depth analysis of the stability of this compound, drawing upon established principles of organic chemistry and data from related compounds. It outlines potential degradation pathways and provides a comprehensive framework for its proper storage and handling, ensuring its quality and reliability in research and development settings.